![molecular formula C13H17NO3 B1461261 4-[Ethyl(propyl)carbamoyl]benzoic acid CAS No. 1155169-31-5](/img/structure/B1461261.png)

4-[Ethyl(propyl)carbamoyl]benzoic acid

Overview

Description

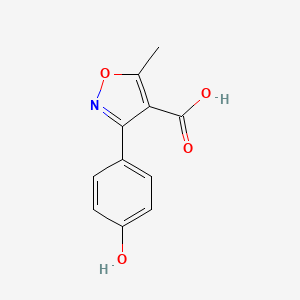

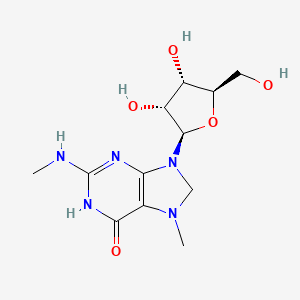

4-[Ethyl(propyl)carbamoyl]benzoic acid is a chemical compound with the molecular formula C13H17NO3 . It contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-[Ethyl(propyl)carbamoyl]benzoic acid consists of 34 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The SMILES string representation of the molecule isCCCN(CC)C(=O)c1ccc(cc1)C(O)=O .

Scientific Research Applications

1. Food Science and Additive Uses

4-[Ethyl(propyl)carbamoyl]benzoic acid, as a derivative of benzoic acid, is used in food science due to its antibacterial and antifungal properties. It is commonly found as a preservative and flavoring agent in various food products, as well as in cosmetic, hygiene, and pharmaceutical products. The widespread occurrence of benzoic acid and its derivatives, including in the environment and human exposure, has been extensively studied (del Olmo, Calzada, & Nuñez, 2017).

2. Environmental and Wastewater Treatment

In environmental science, carbamoyl benzoic acids have been explored for their potential in wastewater treatment, particularly for removing hazardous heavy metals from metal plating wastewater. Their ability to bind metallic ions such as Pb2+, Cu2+, and Hg2+ under specific conditions highlights their relevance in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).

3. Coordination Chemistry and Material Science

In coordination chemistry, carbamoyl benzoic acids have been utilized in synthesizing rare-earth coordination complexes. These complexes, involving carbamoyl glucose substituted acid-RE coordination, show potential in material science for their stable coordination modes and varied applications (Jiang Tao, 2012).

4. Polymer and Film Development

The modification of polymers with benzoic acid derivatives has been explored for developing novel materials. For instance, the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates using carbamoyl benzoic acids demonstrates potential in creating biodegradable polymers with specific properties (Ben-Shaba & Domb, 2006).

5. Food Packaging Technology

In food packaging technology, the incorporation of benzoic acid derivatives into polyethylene films has been researched. Such films have been evaluated for their antimicrobial properties and suitability for food packaging, showcasing the versatility of benzoic acid derivatives in practical applications (Dobiáš et al., 2000).

6. Analytical Chemistry and Quality Control

Benzoic acid derivatives, including 4-[Ethyl(propyl)carbamoyl]benzoic acid, are used in analytical chemistry for the determination of preservatives in pharmaceuticals. Methods like micellar electrokinetic capillary chromatography have been developed for their quantitative analysis, highlighting their importance in quality control in the pharmaceutical industry (Heo & Lee, 1998).

Safety and Hazards

properties

IUPAC Name |

4-[ethyl(propyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-9-14(4-2)12(15)10-5-7-11(8-6-10)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFNMRFNBZSYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Ethyl(propyl)carbamoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)

![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)

![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)